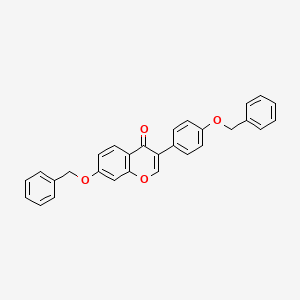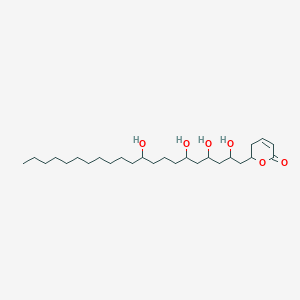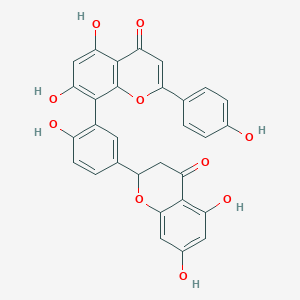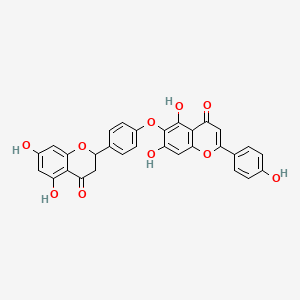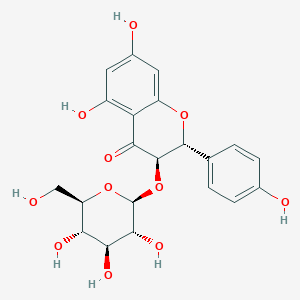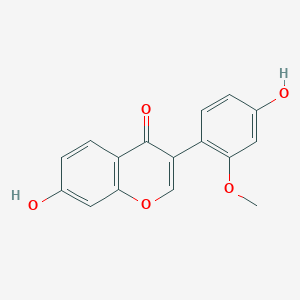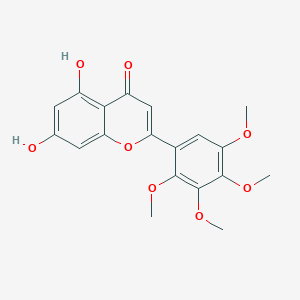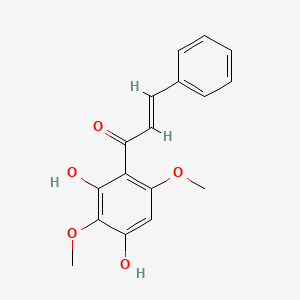
Ficin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ficin has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Ficin, also known as ficain, is a proteolytic enzyme extracted from the latex sap from the stems, leaves, and unripe fruit of the American wild fig tree Ficus insipida . It belongs to the class of cysteine endopeptidases . The primary targets of this compound are proteins, specifically at the carboxyl side of Gly, Ser, Thr, Met, Lys, Arg, Tyr, Ala, Asn, and Val .
Mode of Action
This compound interacts with its protein targets through a three-step process . First, it forms a loose enzyme-substrate complex. Then, the -SH group in the active center of the enzyme is acylated by the carbonyl group of the substrate. Finally, the acylating enzyme decomposes, producing enzymes and products .
Biochemical Pathways
This compound plays a critical role in the overall plant development through the bioconversion of different nutrients from one form to others . It exhibits a special function in fruit development, growth, and ripening process . It is also involved in the antiparasitic, antimicrobial, and anticancer activities .
Pharmacokinetics
It is known that this compound is a cysteine endopeptidase enzyme with a highly efficient capacity to break protein
Result of Action
This compound’s proteolytic activity results in the cleavage of proteins at specific sites, producing a low molecular weight-specific polypeptide chain . This can have various effects depending on the specific proteins targeted. For example, in the context of blood group systems, this compound is known to enhance reactivity caused by antibodies in the ABO, Rh, Kidd, Lewis, I, and P blood group systems, while destroying reactivity of antibodies in the Duffy, and MNS blood group systems .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, this compound exhibits enhanced peroxidase-like activity when combined with copper, suggesting that the presence of certain metal ions can modulate its activity . Additionally, the pH of the environment can affect the activity of this compound
Analyse Biochimique
Biochemical Properties
Ficin exhibits a highly efficient capacity to break down proteins. It cleaves protein at the glycosylic side of various amino acids including Gly, Ser, Thri, Met, Lys, Arg, Tyr, Ala, Asn, and Val . This makes it widely used in peptide hydrolysis to produce low molecular weight-specific polypeptide chains . This compound is composed of a single polypeptide chain with a molecular weight of 23,100 ± 300 Dalton, and it shows optimal activity at a pH between 6.5 and 8.5 .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to enhance the reactivity caused by antibodies in the ABO, Rh, Kidd, Lewis, I, and P blood group systems, while destroying reactivity of antibodies in the Duffy, and MNS blood group systems . In addition, this compound has been reported to inhibit the formation of biofilms by certain bacteria, such as Candida albicans .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its proteolytic activity. It cleaves proteins at the glycosylic side of various amino acids, leading to the breakdown of these proteins . The amino-acid residues forming the active site of this compound are involved in the formation of hydrogen bonds and hydrophobic interactions, which increase the proteolytic activity of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound has been shown to effectively inhibit the formation of biofilms by Candida albicans and even detach pre-formed biofilms . Furthermore, the semi-purified fraction of this compound exhibited an inhibitory effect on α-amylase and α-glucosidase enzymes .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study using a κ-carrageenan-induced rat tail thrombosis model, this compound showed a dose-dependent antithrombotic effect .
Metabolic Pathways
This compound is involved in the metabolic pathways related to protein degradation. As a proteolytic enzyme, it breaks down proteins into smaller polypeptides or amino acids, which can then be used in other metabolic processes .
Transport and Distribution
This compound is extracted from the latex sap of the fig tree, which suggests that it is transported and distributed within the plant through the latex system
Subcellular Localization
This compound is a type of protease that is localized in the latex of the fig tree . In terms of subcellular localization, 24 out of 31 identified PLCP proteins, a group that includes this compound, were targeted to the lysosome/vacuole, while 2 were targeted to the cytoplasm and 5 to the extracellular matrix .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ficin involves several steps. Fresh figs are washed and homogenized in a 0.9% sodium chloride solution. The mixture is then soaked, filtered to eliminate residue, and centrifuged. The precipitate is collected, dissolved in a buffering liquid, and centrifuged again. This process is repeated twice, and the final product is dissolved in phosphate buffer and freeze-dried .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The process includes washing fresh figs, homogenizing them in a sodium chloride solution, soaking, filtering, centrifuging, and freeze-drying the final product . This method ensures high yield and purity of this compound, making it suitable for various industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Ficin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It exhibits peroxidase-like activity, which is enhanced when combined with copper to form this compound-copper hybrid nanoflowers .
Common Reagents and Conditions: Common reagents used in this compound reactions include hydrogen peroxide, copper sulfate, and various buffering agents. The reactions typically occur at ambient temperature and neutral pH conditions .
Major Products: The major products formed from this compound reactions include smaller peptides and amino acids, which result from the enzyme’s proteolytic activity .
Comparaison Avec Des Composés Similaires
- Papain (derived from papaya latex)
- Bromelain (extracted from pineapple stem)
- Calpain
- Caspases
- Cathepsin B
- Chymopapain
Ficin’s unique stability and broad range of applications make it a valuable enzyme in various fields of research and industry.
Propriétés
Numéro CAS |
9001-33-6 |
|---|---|
Formule moléculaire |
CH2FI2N |
Poids moléculaire |
300.841 g/mol |
Nom IUPAC |
fluoro-[(imino-λ3-iodanyl)methylidene]-λ3-iodane |
InChI |
InChI=1S/CH2FI2N/c2-3-1-4-5/h1,5H |
Clé InChI |
POTUGHMKJGOKRI-UHFFFAOYSA-N |
SMILES canonique |
C(=IF)I=N |
Origine du produit |
United States |
Q1: What is Ficin and how does it interact with its targets?
A1: this compound is a cysteine protease, meaning its catalytic mechanism relies on a cysteine residue in its active site. [, , , , ]. Similar to other cysteine proteases like papain, this compound utilizes a catalytic dyad involving cysteine and histidine residues. [, , ] It cleaves peptide bonds in proteins and exhibits a broad substrate specificity, showing activity against various amino acid residues. [, , , ]
Q2: Does this compound affect the coagulation cascade?
A2: Yes, this compound exhibits fibrinolytic and anticoagulant properties. Research demonstrates its ability to cleave fibrinogen, the precursor to fibrin, which forms blood clots. [] Additionally, this compound prolongs both prothrombin time (PT) and activated partial thromboplastin time (aPTT), indicating interference with the coagulation cascade. []
Q3: How does this compound impact the formation of biofilms by oral pathogens?
A3: Studies demonstrate that this compound inhibits the formation of biofilms by several oral pathogens, including Streptococcus mutans, a key contributor to dental caries. [] This effect is concentration-dependent and is attributed to this compound's proteolytic activity, which disrupts the extracellular polymeric substances (EPS) matrix essential for biofilm integrity. [, ]
Q4: What is the molecular weight of this compound?
A4: this compound exists in multiple forms, leading to slight variations in molecular weight. A purified major this compound from Ficus carica showed a molecular mass of 23,100 ± 300 Da as determined by matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) analysis. []
Q5: Are there structural differences between this compound and other cysteine proteases like papain?
A5: While this compound and papain share similarities in their active sites, studies employing 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole as a reactivity probe suggest a structural difference. [] Unlike the bell-shaped pH-rate profile for papain, this compound exhibits a sigmoidal profile, indicating a potential lack of a carboxyl group conformationally equivalent to Aspartic Acid-158 in papain. This difference might influence the catalytic properties of these enzymes. []
Q6: Can this compound be immobilized for biotechnological applications?
A7: Yes, this compound can be immobilized on various support materials like Celite and carboxymethyl cellulose (CM-cellulose). [, ] This immobilization often enhances stability, allowing for reuse and facilitating downstream processing in applications like food technology. [, , ]
Q7: How does immobilization affect the properties of this compound?
A8: Immobilization can alter the enzymatic properties of this compound. For instance, this compound immobilized on Celite showed a shift in optimal temperature for activity from 60°C to 80°C compared to its free form. [] Additionally, the extent of immobilization and the nature of the support material can impact the enzyme's activity and stability. [, ]
Q8: What are some known applications of this compound?
A9: this compound finds application in various fields, including:* Food Technology: Tenderizing meat [, , , , ], producing cheese and other dairy products [, ], and generating bioactive peptides with potential health benefits. []* Biotechnology: Used as a biocatalyst in various industrial processes due to its broad substrate specificity. []* Research: Employed in protein analysis and peptide sequencing. [] * Medical Research: Investigated for its potential in treating microbial biofilms [, ], wound healing, and as a potential therapeutic agent in cardiovascular diseases. [, ]
Q9: Have computational methods been applied to study this compound?
A10: Yes, molecular docking studies have been employed to investigate the interactions between this compound and potential inhibitors or carrier molecules. These simulations provide insights into binding energies, interaction sites, and the impact of structural modifications on enzyme activity. [, ]
Q10: How do structural modifications affect the activity of this compound?
A11: While specific SAR studies on this compound are limited in the provided research, it is known that modifications to its active site or surrounding residues can significantly impact its catalytic activity and substrate specificity. For instance, chemical modification of the essential thiol group can lead to inactivation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


